2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring and a sulfonyl group, which contribute to its biological properties. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H24N4O2S |
Molecular Weight | 372.49 g/mol |
CAS Number | Not specified |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that it may act as an inhibitor of certain kinases involved in cancer progression, particularly targeting pyruvate kinase M2 (PKM2) which plays a role in metabolic reprogramming in cancer cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of the compound. It has shown efficacy against various cancer cell lines, including breast cancer and leukemia, by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of metabolic pathways that are crucial for cancer cell survival.
-
In vitro Studies :
- Cell Lines : The compound was tested on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines.
- Results : IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HL-60, indicating potent cytotoxic effects.
- In vivo Studies :
Other Biological Activities
In addition to anticancer effects, preliminary studies suggest potential anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thus providing a dual therapeutic approach for conditions such as rheumatoid arthritis.
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results with the administration of this compound as part of a combination therapy. Patients exhibited improved outcomes with reduced tumor markers after treatment .
- Case Study 2 : In a study focusing on leukemia patients, the compound demonstrated synergistic effects when combined with standard chemotherapy agents, leading to enhanced survival rates and reduced side effects .
Eigenschaften
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-18-8-9-22(16-19(18)2)31(29,30)26-14-12-20(13-15-26)17-27-24(28)11-10-23(25-27)21-6-4-3-5-7-21/h3-11,16,20H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPRFJAVIUKEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.